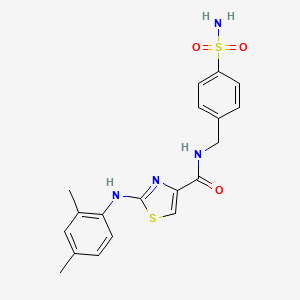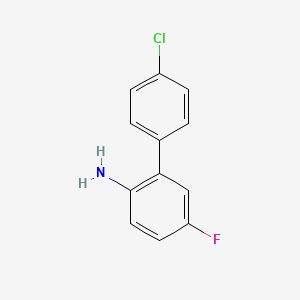
2-(4-Chlorphenyl)-4-fluoroanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-4-fluoroaniline is an organic compound belonging to the class of aryl amines. It is a colorless solid that is used in the synthesis of various organic compounds. It is a versatile reagent and has been used in the synthesis of a variety of organic products, including pharmaceuticals, dyes, and agrochemicals. The compound has also been studied for its potential applications in scientific research and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antileishmaniale Aktivität
Leishmaniose, eine vernachlässigte Tropenkrankheit, die durch Protozoenparasiten verursacht wird, betrifft jährlich Millionen von Menschen. Die neuartige Verbindung (E)-3-(4-Chlorphenyl)-1-(2-fluor-4-methoxyphenyl)-2-propen-1-on wurde über eine Claisen-Schmidt-Kondensation synthetisiert. Mit ihrer halogenierten Chalkonstruktur verspricht diese Verbindung ein vielversprechendes Antileishmanialmittel zu sein .
Katalysator und Reagenz in der organischen Synthese
2,3-Bis(4-chlorphenyl)-2-butenedinitril, eine verwandte Verbindung, dient als Katalysator in Diels-Alder-Reaktionen und Polymerisationsprozessen. Darüber hinaus wirkt es als vielseitiges Reagenz zur Synthese verschiedener organischer Verbindungen, darunter Pharmazeutika und Agrochemikalien .
Hemmung von Monoamin-Transportern
Cathinone, einschließlich verwandter Strukturen, hemmen proteintransportierende Monoamine (wie Dopamin, Noradrenalin und Serotonin) an synaptischen Spalten. Diese Wechselwirkungen tragen zu ihren sympathomimetischen Wirkungen bei .
Zwischenprodukt in der organischen Chemie
2-(4-Chlorphenyl)ethylamin, ein Derivat unserer Verbindung, dient als Zwischenprodukt in der organischen Synthese. Forscher verwenden es, um verschiedene Moleküle mit Anwendungen in der Arzneimittelentwicklung und Materialwissenschaft zu erzeugen .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)-4-fluoroaniline may also interact with various cellular targets, influencing a range of biological processes.
Mode of Action
It’s worth noting that related compounds, such as indole derivatives, exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are likely the result of these compounds’ interactions with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds, such as ddt and its isomers, have been shown to undergo significant changes in their isomeric ratios due to environmental processes . This suggests that 2-(4-Chlorophenyl)-4-fluoroaniline may also influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Related compounds have been shown to exhibit favorable pharmacokinetic properties, such as good solubility, metabolic stability, and bioavailability . These properties are crucial for the compound’s bioavailability and overall therapeutic potential.
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that 2-(4-chlorophenyl)-4-fluoroaniline may also have diverse molecular and cellular effects .
Action Environment
It is known that environmental processes can significantly influence the isomeric composition of related compounds, such as ddt and its isomers . This suggests that environmental factors may also influence the action and efficacy of 2-(4-Chlorophenyl)-4-fluoroaniline.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOKEAUIKKVDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2454732.png)
![2-(3-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2454733.png)
![3-[[2-(6-Methoxy-3-benzofuranyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B2454734.png)
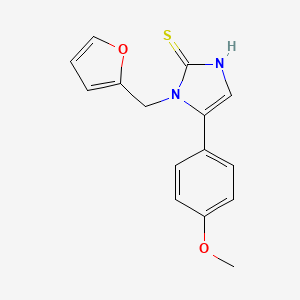
![N-(4-phenyl-1,3-thiazol-2-yl)-4-[4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2454739.png)
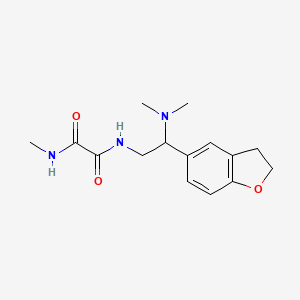
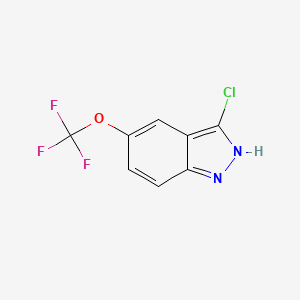
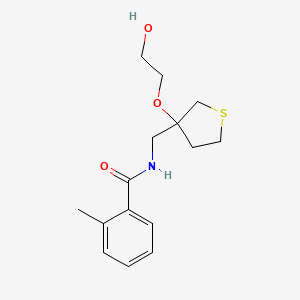
![6-(2,4-Dimethoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2454745.png)
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2454746.png)
![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2454748.png)
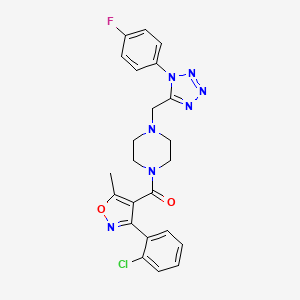
![3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B2454750.png)
